Isoquinoline-3-sulfonyl chloride
Overview
Description
Isoquinoline-3-sulfonyl chloride is a useful research compound. Its molecular formula is C9H6ClNO2S and its molecular weight is 227.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Sulfonamide Derivatives : Isoquinoline sulfonamide derivatives, synthesized through nucleophilic displacement reactions involving isoquinoline sulfonyl chlorides, have demonstrated antimalarial activity against Plasmodium falciparum (Parai et al., 2008).
Formation of Isoquinolinobutyrolactones : A study reports the diastereoselective formation of isoquinolinobutyrolactones via a three-component reaction involving isoquinolines, acyl/sulfonyl chlorides, and silyloxyfurans (Hermange et al., 2009).
Visible Light-Promoted Synthesis : Visible light-promoted synthesis of heterocyclic derivatives involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides has been developed, leading to compounds with potential therapeutic applications (Liu et al., 2016).
Synthesis of Sulfone-Containing Isoquinolinonediones : Efficient methods for synthesizing sulfone-containing isoquinolinonediones using radical cascade addition/cyclization of acrylamide with sulfonyl chloride have been developed (Xia et al., 2017).
Three-Component Reactions for Dihydroisoquinoline Derivatives : Isoquinolines activated with sulfamoyl chlorides have been used in 3-component reactions to generate a library of dihydroisoquinoline derivatives (Pearson et al., 2018).
Visible-Light-Driven Sulfonylation/Cyclization : This method produces sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones with potential antitumor activity, demonstrating the application of sulfonyl chlorides in antitumor lead compound development (Wang et al., 2021).
Properties
IUPAC Name |
isoquinoline-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPBXCYNZXJSGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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